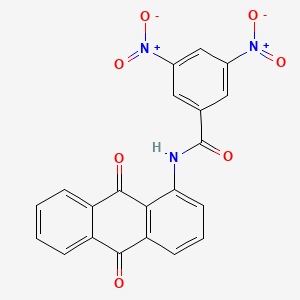
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro-: is a complex organic compound with a molecular formula of C21H11N3O7 This compound is characterized by the presence of a benzamide group attached to an anthracene ring system, which is further substituted with nitro groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- typically involves the following steps:
Nitration of Anthracene: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Oxidation: The nitrated anthracene is then oxidized to form the corresponding anthraquinone derivative.
Amidation: The anthraquinone derivative undergoes a reaction with benzoyl chloride in the presence of a base such as pyridine to form the benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using reducing agents like tin(II) chloride (SnCl2).
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Amino-anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of dyes and pigments.
- Employed in the study of photophysical properties due to its conjugated system.
Biology:
- Investigated for its potential as a fluorescent probe in biological imaging.
- Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine:
- Explored for its potential anticancer properties due to its ability to intercalate into DNA.
- Evaluated for its antimicrobial activity against various pathogens.
Industry:
- Utilized in the production of advanced materials such as organic semiconductors.
- Applied in the development of sensors and electronic devices.
Mécanisme D'action
The mechanism of action of Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- involves its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. Additionally, the nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparaison Avec Des Composés Similaires
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)-
Comparison:
- Benzamide, N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)- has a chlorine substituent, which can influence its reactivity and biological activity differently compared to the nitro-substituted compound.
- Benzamide, N-(4-amino-9,10-dihydro-9,10-dioxo-1-anthracenyl)- contains an amino group, which can participate in different types of chemical reactions and may have distinct biological properties.
Uniqueness: The presence of nitro groups in Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-3,5-dinitro- imparts unique redox properties and potential for generating reactive intermediates, making it distinct from its analogs.
Propriétés
Numéro CAS |
544457-67-2 |
|---|---|
Formule moléculaire |
C21H11N3O7 |
Poids moléculaire |
417.3 g/mol |
Nom IUPAC |
N-(9,10-dioxoanthracen-1-yl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C21H11N3O7/c25-19-14-4-1-2-5-15(14)20(26)18-16(19)6-3-7-17(18)22-21(27)11-8-12(23(28)29)10-13(9-11)24(30)31/h1-10H,(H,22,27) |
Clé InChI |
NUFRPFGYDZKRIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


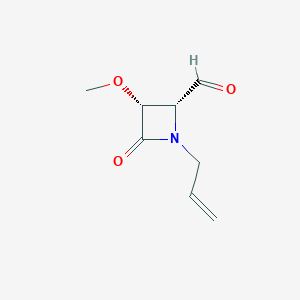
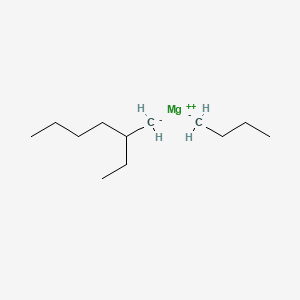
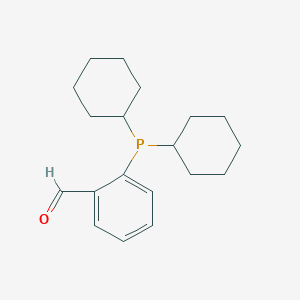

![Dimethyl(octadecyl)[(oxan-2-yl)oxy]silane](/img/structure/B14235652.png)
![Benzamide, N-(2-aminophenyl)-4-[(1,3-benzodioxol-5-ylamino)methyl]-](/img/structure/B14235656.png)
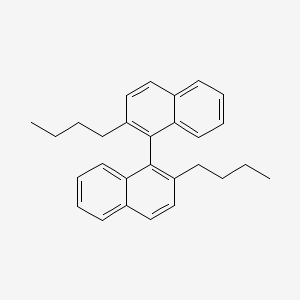
![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)
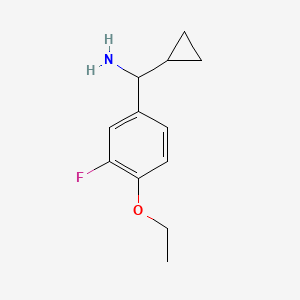
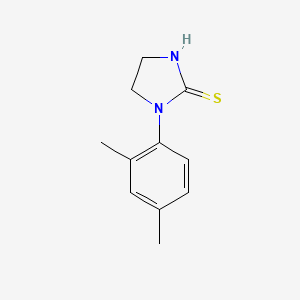
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
